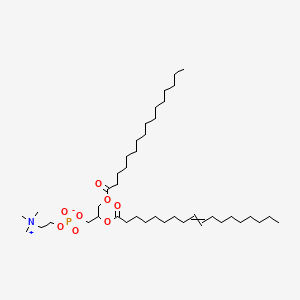![molecular formula C21H23N3O2 B13399094 1-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid](/img/structure/B13399094.png)
1-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazo[1,2-a]pyridine core, which is a fused heterocyclic system containing nitrogen atoms, making it a valuable scaffold in pharmaceutical research .
Vorbereitungsmethoden
The synthesis of 1-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid typically involves multistep reactions. One common method includes the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral or weakly basic organic solvents at elevated temperatures . This reaction forms the imidazo[1,2-a]pyridine core, which is then further functionalized to introduce the piperidine-4-carboxylic acid moiety. Industrial production methods may involve the use of solid support catalysts such as Al2O3 or TiCl4 to enhance reaction efficiency .
Analyse Chemischer Reaktionen
1-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazo[1,2-a]pyridine core, often using reagents like halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds have a similar fused heterocyclic structure but differ in the position and type of nitrogen atoms.
Imidazo[1,2-a]pyridines: Other derivatives of this class may have different substituents, leading to variations in their biological activities and chemical properties.
Indole derivatives: These compounds also contain a fused heterocyclic system and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and distinct chemical reactivity .
Eigenschaften
Molekularformel |
C21H23N3O2 |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
1-[(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C21H23N3O2/c1-15-7-12-24-18(14-23-10-8-17(9-11-23)21(25)26)20(22-19(24)13-15)16-5-3-2-4-6-16/h2-7,12-13,17H,8-11,14H2,1H3,(H,25,26) |
InChI-Schlüssel |
OEOYUMNGTUUNHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NC(=C(N2C=C1)CN3CCC(CC3)C(=O)O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-chlorophenyl)-3-[(4-chlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(4-fluorophenyl)-3-[(4-fluorophenyl)methylidene]-6-hydroxychromen-4-one](/img/structure/B13399029.png)

![2-(4-chlorophenyl)-3-[(4-chlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(4-fluorophenyl)-3-[(4-fluorophenyl)methylidene]-6-hydroxychromen-4-one](/img/structure/B13399035.png)

![N-Fmoc-S-[(acetylamino)methyl]-L-cysteine](/img/structure/B13399045.png)





![1-(2,4-Dinitrophenyl)-N-[(phenylmethoxy)carbonyl]-L-histidine](/img/structure/B13399087.png)
![2-[N-(2-amino-3-phenylpropanoyl)-4-(hydroxymethyl)anilino]-6-(tritylamino)hexanamide](/img/structure/B13399088.png)
